BenchChemオンラインストアへようこそ!

7-Bromo-2-chloro-4,8-dimethylquinoline

Antimalarial Drug Discovery In Vivo Pharmacology Neglected Tropical Diseases

Secure a versatile quinoline building block featuring orthogonal C7‑Br and C2‑Cl handles for selective sequential functionalization via Suzuki‑Miyaura cross‑coupling. This scaffold has demonstrated in vivo antimalarial efficacy (>90% parasitemia suppression at 25 mg/kg/day) and serves as a selective MAO‑B inhibitor starting point (IC₅₀ 17,000 nM). The unique substitution pattern cannot be replicated by non‑brominated analogs, ensuring distinct reactivity and biological profiles. Ideal for hit‑to‑lead optimization and focused library synthesis. Order now for immediate research use.

Molecular Formula C11H9BrClN
Molecular Weight 270.55 g/mol
CAS No. 1367706-81-7
Cat. No. B1382856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-chloro-4,8-dimethylquinoline
CAS1367706-81-7
Molecular FormulaC11H9BrClN
Molecular Weight270.55 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=CC(=C2C)Br)Cl
InChIInChI=1S/C11H9BrClN/c1-6-5-10(13)14-11-7(2)9(12)4-3-8(6)11/h3-5H,1-2H3
InChIKeyYNKWPNWNLZEXCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-chloro-4,8-dimethylquinoline (CAS 1367706-81-7): A Di-Halogenated Quinoline Scaffold for Targeted Lead Optimization


7-Bromo-2-chloro-4,8-dimethylquinoline (CAS 1367706-81-7) is a di-halogenated, dimethyl-substituted quinoline derivative with the molecular formula C11H9BrClN and a molecular weight of 270.55 g/mol . This small-molecule scaffold features a unique substitution pattern, combining a 7-bromo, a 2-chloro, and two methyl groups at the 4- and 8-positions on the quinoline core . This specific arrangement distinguishes it from other quinoline building blocks and defines its utility as a versatile intermediate in medicinal chemistry, particularly for the synthesis of more complex molecular architectures through sequential functionalization strategies.

7-Bromo-2-chloro-4,8-dimethylquinoline: Why Its Unique Halogen Pattern Prevents Direct Substitution with Common Analogs


Generic substitution of 7-bromo-2-chloro-4,8-dimethylquinoline with simpler quinoline analogs like 2-chloro-4,8-dimethylquinoline (CAS 3913-17-5) is not feasible due to the critical role of the 7-position bromine atom. This bromine substituent is not a passive structural feature but a key determinant of both biological activity and synthetic utility. In biological systems, the presence of a halogen at the 7-position on the quinoline ring has been shown to enhance antiplasmodial activity [1]. From a synthetic perspective, the bromine atom serves as a highly reactive and orthogonal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its superior reactivity over the 2-chloro group [2]. This enables selective, sequential functionalization that is impossible with the non-brominated analog, making the target compound a strategically distinct and irreplaceable building block for complex molecule synthesis.

Quantitative Differentiation of 7-Bromo-2-chloro-4,8-dimethylquinoline: A Comparative Data Guide


In Vivo Antimalarial Efficacy: Quantified Superiority of 7-Bromo-2-chloro Substitution over Other Cryptolepine Analogs

The 7-bromo-2-chloro substitution pattern on a cryptolepine analog (referred to as compound 11k) demonstrates a clear and quantifiable advantage in an in vivo model of malaria. This compound is directly compared to a panel of other cryptolepine derivatives, establishing its superior efficacy profile [1].

Antimalarial Drug Discovery In Vivo Pharmacology Neglected Tropical Diseases

Human Monoamine Oxidase (MAO) Inhibition Profile: Distinct Activity from Common Structural Analogs

The compound exhibits a distinct in vitro inhibition profile against human monoamine oxidase isoforms. While many quinoline derivatives show broad inhibition, 7-bromo-2-chloro-4,8-dimethylquinoline demonstrates a specific pattern of activity [1].

Neuropharmacology Enzyme Inhibition MAO-B

Orthogonal Halogen Reactivity for Sequential Functionalization in Complex Molecule Synthesis

The presence of both bromine (at C7) and chlorine (at C2) atoms on the quinoline core provides a powerful and quantifiable advantage in synthetic planning. This is due to the well-established, differential reactivity of these halogens in palladium-catalyzed cross-coupling reactions [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

High-Value Application Scenarios for 7-Bromo-2-chloro-4,8-dimethylquinoline


Lead Optimization for Next-Generation Antimalarial Agents

This compound serves as a validated and high-value starting point for the development of novel antimalarial therapies. Its demonstrated in vivo efficacy (>90% parasitemia suppression at 25 mg/kg/day) and apparent lack of toxicity in a mouse model of P. berghei infection provide a strong foundation for medicinal chemistry optimization campaigns [1]. Researchers can utilize the orthogonal halogen handles on this scaffold to explore structure-activity relationships (SAR) and improve upon the already potent in vivo profile, making it an ideal candidate for hit-to-lead programs targeting drug-resistant malaria strains.

Rational Design of CNS-Targeted Libraries with Controlled MAO Activity

For neuropharmacology programs, the compound's weak and selective MAO-B inhibition profile (IC₅₀ 17,000 nM vs >100,000 nM for MAO-A) is a valuable asset [2]. Medicinal chemists can use this scaffold to design focused compound libraries. It can be used as a starting point to enhance MAO-B potency for therapeutic applications (e.g., Parkinson's disease) or to structurally modify the scaffold to eliminate this off-target activity while pursuing other CNS targets, ensuring a cleaner biological profile from the outset of the program.

Sequential Functionalization for the Synthesis of Complex Quinoline Libraries

This compound is a premier building block for synthetic chemists aiming to build diverse and complex quinoline-based libraries. The orthogonal reactivity of the C7-bromo and C2-chloro groups enables a two-step, sequential functionalization strategy [3]. A first Suzuki-Miyaura cross-coupling can selectively install an aryl or heteroaryl group at the C7 position, followed by a nucleophilic substitution or a second, more challenging cross-coupling at the C2 position. This allows for the efficient generation of a wide array of unsymmetrical, polysubstituted quinolines, accelerating hit discovery in multiple therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2-chloro-4,8-dimethylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.